Methyl 5-oxo-1-(phenylsulfonyl)prolinate
Description
BenchChem offers high-quality Methyl 5-oxo-1-(phenylsulfonyl)prolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxo-1-(phenylsulfonyl)prolinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H13NO5S |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-18-12(15)10-7-8-11(14)13(10)19(16,17)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
ULYMBHMQFISATQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Oxo 1 Phenylsulfonyl Prolinate
Stereoselective Synthesis Approaches
Achieving a high degree of stereoselectivity is paramount in the synthesis of chiral molecules like Methyl 5-oxo-1-(phenylsulfonyl)prolinate. Synthetic strategies are therefore focused on controlling the formation of stereocenters, either through enantioselective routes that establish the initial chirality of the pyrrolidinone ring or through diastereoselective reactions that functionalize a pre-existing chiral scaffold.
Enantioselective Routes to the Pyrrolidinone Core
Enantioselective synthesis of the pyrrolidinone core ensures that the final product is obtained in a specific, optically active form. One of the most effective strategies involves the use of chiral catalysts to direct the formation of the heterocyclic ring from achiral or prochiral starting materials.
For instance, N-heterocyclic carbene (NHC) catalysis has been employed in the annulation of enals and N-sulfonylimines to produce γ-lactams (pyrrolidinones). This method generates the core structure while establishing the desired stereochemistry. While not specifically for Methyl 5-oxo-1-(phenylsulfonyl)prolinate, these catalytic annulations demonstrate a powerful approach to creating substituted γ-lactams with defined stereochemistry.
Another prominent method is the asymmetric [3+2] cycloaddition involving azomethine ylides, which provides a direct route to functionalized pyrrolidines. By employing chiral ligands or catalysts, this reaction can be rendered highly enantioselective, setting the crucial stereocenter that corresponds to the C2 position in the target molecule.
Diastereoselective Control in Functionalization
When a chiral precursor is used, subsequent reactions must be designed to control the formation of new stereocenters relative to the existing one. This is known as diastereoselective control. In the context of Methyl 5-oxo-1-(phenylsulfonyl)prolinate, this often involves the alkylation or functionalization of the pyrrolidinone ring.
Research on the alkylation of pyroglutamate (B8496135) ester urethanes has shown that the stereochemical outcome is highly dependent on the nature of the electrophile. While SN1-type electrophiles typically yield trans products as the major isomer, SN2-type electrophiles can lead to the formation of the thermodynamically less stable cis products. rsc.org This selectivity is influenced by the enolate geometry and the direction of approach of the electrophile, which can be controlled by the bulky N-substituent and reaction conditions. This principle can be extended to the N-phenylsulfonyl derivative, where the bulky sulfonyl group can direct the diastereoselective functionalization at the C3 or C4 positions of the pyrrolidinone ring.
Precursor Design and Derivatization Strategies
Utilization of Chiral Pool Starting Materials
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids and sugars. L-glutamic acid is a preeminent chiral pool starting material for the synthesis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate.
The synthesis typically begins with the cyclization of L-glutamic acid to form (S)-pyroglutamic acid. This step securely establishes the (S)-stereochemistry at the C2 position. Subsequently, the carboxylic acid of pyroglutamic acid is esterified to yield Methyl 5-oxoprolinate. This intermediate, which retains the original chirality, serves as the direct precursor for the final N-sulfonylation step. This approach is highly efficient as it avoids the need for chiral separation or asymmetric catalysis to establish the key stereocenter. nih.gov
Table 1: Chiral Pool Synthesis Pathway
| Step | Starting Material | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | L-Glutamic Acid | Heat or Acid Catalyst | (S)-Pyroglutamic Acid | Formation of chiral pyrrolidinone core |
| 2 | (S)-Pyroglutamic Acid | Methanol (B129727), Acid Catalyst | Methyl 5-oxo-L-prolinate | Esterification of carboxylic acid |
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be conceptualized for the synthesis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate and its analogs.
A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. researchgate.net In this context, Methyl 5-oxo-1-(phenylsulfonyl)prolinate itself could serve as a common precursor. From this central molecule, divergent pathways can be envisioned where the ester group is modified, or the pyrrolidinone ring is further functionalized at the C3 or C4 positions to create a library of related compounds for structure-activity relationship studies.
Catalyst Systems and Reaction Conditions
The choice of catalysts and reaction conditions is critical for optimizing yield, purity, and selectivity in the synthesis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate. The key steps influenced by these factors are the esterification of pyroglutamic acid and the N-sulfonylation of the resulting lactam.
The esterification of pyroglutamic acid to its methyl ester is typically carried out under acidic conditions. Common methods include refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or using thionyl chloride (SOCl₂) in methanol. mdpi.com
The N-sulfonylation of Methyl 5-oxoprolinate is the final key step. This reaction is generally performed by treating the lactam with phenylsulfonyl chloride in the presence of a base. The base is required to deprotonate the lactam nitrogen, forming a nucleophilic anion that attacks the sulfur atom of the sulfonyl chloride.
Table 2: Typical Conditions for N-Sulfonylation
| Reagents | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Phenylsulfonyl chloride | Triethylamine (B128534) (Et₃N), Pyridine | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature | Forms the N-S bond to yield the final product. |
For related syntheses, such as the formation of N-sulfonyl pyrrolidine-2,5-diones from sulfamides and succinic anhydride, Dawson-type heteropolyacids like H₆P₂W₁₈O₆₂ have been used as efficient and eco-friendly catalysts. researchgate.net Such catalytic systems could potentially be adapted for the direct N-sulfonylation of the pyrrolidinone ring, offering an alternative to traditional stoichiometric base-mediated methods.
Role of Specific Reagents in Pyrrolidinone Formation
In the context of synthesizing Methyl 5-oxo-1-(phenylsulfonyl)prolinate, the pyrrolidinone ring is already present in the starting material, L-pyroglutamic acid methyl ester. The key transformation is the formation of the N-phenylsulfonyl bond. The selection of reagents is critical for the success of this reaction.
L-Pyroglutamic Acid Methyl Ester: This serves as the foundational substrate, providing the chiral pyrrolidinone-carboxylate core. The methyl ester group is generally stable under the reaction conditions used for N-sulfonylation. The synthesis of the starting material, L-pyroglutamic acid methyl ester, can be achieved through the esterification of L-pyroglutamic acid using methods such as reaction with thionyl chloride in methanol or with trimethylchlorosilane in methanol. nih.gov
Benzenesulfonyl Chloride: This reagent is the source of the phenylsulfonyl group. The sulfonyl chloride is a highly reactive electrophile, readily attacked by the nucleophilic nitrogen of the pyroglutamate ester.
Base: The role of the base is to act as a proton scavenger, neutralizing the hydrogen chloride that is formed as a byproduct of the reaction. This is crucial for preventing the protonation of the starting pyroglutamate ester, which would render it non-nucleophilic, and for driving the reaction to completion. Common bases used for this purpose include tertiary amines such as triethylamine and pyridine. 4-Dimethylaminopyridine (DMAP) can also be used, often as a catalyst, to accelerate the reaction. researchgate.net The choice of base can influence the reaction rate and yield.
The following table summarizes the key reagents and their functions in the synthesis:
| Reagent | Chemical Structure | Role in the Reaction |
| L-Pyroglutamic Acid Methyl Ester | ![]() | Substrate providing the pyrrolidinone core |
| Benzenesulfonyl Chloride | ![]() | Phenylsulfonylating agent |
| Base (e.g., Triethylamine) | ![]() | HCl scavenger and reaction promoter |
Optimization of Reaction Parameters for Yield and Selectivity
To maximize the yield of Methyl 5-oxo-1-(phenylsulfonyl)prolinate and ensure high selectivity, several reaction parameters must be carefully optimized. These parameters influence the rate of reaction, the stability of the product, and the suppression of potential side reactions.
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally preferred to prevent any reaction with the sulfonyl chloride. The polarity of the solvent can also affect the reaction rate.
Temperature: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. Starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help to control the initial exothermic reaction and minimize the formation of byproducts.
Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting material. This is often done using techniques such as Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Stoichiometry of Reagents: The molar ratio of the reactants is a key parameter to optimize. Typically, a slight excess of the benzenesulfonyl chloride and the base is used to ensure the complete conversion of the L-pyroglutamic acid methyl ester. However, a large excess of the sulfonyl chloride should be avoided as it can complicate the purification process.
The following table provides a hypothetical example of optimized reaction parameters for the synthesis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate, based on general procedures for similar reactions.
| Parameter | Optimized Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, aprotic, and easy to remove. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermicity and allows for a smooth reaction. |
| Base | Triethylamine (1.2 eq.) | Effectively scavenges HCl and is easily removed during workup. |
| Benzenesulfonyl Chloride | 1.1 equivalents | Ensures complete consumption of the starting material. |
| Reaction Time | 12 hours | Allows for the reaction to go to completion. |
By carefully controlling these parameters, the synthesis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate can be achieved with high yield and purity.
Chemical Reactivity and Mechanistic Pathways of Methyl 5 Oxo 1 Phenylsulfonyl Prolinate
Reactivity of the Prolinate Ester Moiety
The methyl ester of the prolinate ring is susceptible to classic ester transformations, including hydrolysis, transesterification, and amidation. These reactions are fundamental in modifying the C-terminus of the pyroglutamate (B8496135) core.
Hydrolysis and Transesterification Reactions
The methyl ester of Methyl 5-oxo-1-(phenylsulfonyl)prolinate can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 5-oxo-1-(phenylsulfonyl)proline. This reaction can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the electrophilic ester carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the methoxide (B1231860) leaving group. The reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.
Acid-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution pathway. In this case, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile.
Transesterification, the conversion of the methyl ester to a different ester, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. mdpi.com This equilibrium process is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. mdpi.com Both acid-catalyzed and base-catalyzed transesterification reactions proceed through mechanisms analogous to their hydrolysis counterparts, with an alcohol molecule acting as the nucleophile instead of water.
Table 1: Representative Conditions for Ester Transformations
| Reaction | Catalyst | Nucleophile | Product |
|---|---|---|---|
| Basic Hydrolysis | NaOH, KOH | OH⁻ | Carboxylic Acid |
| Acidic Hydrolysis | H₂SO₄, HCl | H₂O | Carboxylic Acid |
Amidation and Peptide Coupling Analogues
The methyl ester can be converted to an amide through reaction with a primary or secondary amine. This direct amidation often requires elevated temperatures or catalytic activation to proceed efficiently. nih.govrsc.orgnih.govresearchgate.net
More commonly, the carboxylic acid derived from the hydrolysis of the methyl ester is used in peptide coupling reactions. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), can be employed to activate the carboxyl group, facilitating the formation of an amide bond with an amino acid or peptide. The N-phenylsulfonyl group is stable under these conditions and serves as a protecting group for the nitrogen of the pyroglutamate ring.
Transformations at the 5-Oxo Position
The 5-oxo position, a lactam carbonyl, exhibits reactivity characteristic of amides, including reduction and nucleophilic addition, as well as the potential for enolate formation at the adjacent α-carbon.
Carbonyl Reactivity: Reductions and Nucleophilic Additions
The lactam carbonyl of N-sulfonylated pyroglutamates can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Softer reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce amides but may be effective under specific conditions or with certain catalysts. rsc.orgresearchgate.netnih.govrsc.org
Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithiums, to the lactam carbonyl can also occur. This reaction leads to the formation of a hemiaminal intermediate, which can then be hydrolyzed to an amino ketone. The N-phenylsulfonyl group is generally stable to these reagents.
Enolate Chemistry and Alkylation Strategies
The presence of α-protons adjacent to the lactam carbonyl allows for the formation of an enolate under strongly basic conditions. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is necessary to deprotonate the α-carbon effectively. wikipedia.org
The resulting enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. A key application is in alkylation reactions, where the enolate is treated with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. researchgate.netorganicreactions.org The stereochemical outcome of such alkylations can often be controlled by the chiral environment of the pyroglutamate ring.
Table 2: Alkylation of N-Acyl Prolinate Derivatives
| Base | Electrophile (R-X) | Product |
|---|---|---|
| Lithium Diisopropylamide (LDA) | Methyl Iodide | α-Methylated Product |
Reactivity of the Phenylsulfonyl Group
The N-phenylsulfonyl group is a robust protecting group for the nitrogen atom of the pyroglutamate ring. It is stable to a wide range of reaction conditions, including those typically used for peptide synthesis and ester manipulations. However, it can be cleaved under specific reductive conditions.
Common methods for the reductive cleavage of N-sulfonyl groups include the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or treatment with samarium(II) iodide. researchgate.net These methods generate a free amine. Milder electrochemical reduction methods have also been developed for the deprotection of N-phenylsulfonyl amines. researchgate.net The phenyl ring of the sulfonyl group is generally unreactive towards nucleophilic aromatic substitution unless further activated by strongly electron-withdrawing groups.
Activation and Leaving Group Capabilities
The N-phenylsulfonyl group is anticipated to function as a potent electron-withdrawing group, thereby activating the carbonyl group of the pyroglutamate ring towards nucleophilic attack. This activation is a common feature of N-acyl and N-sulfonyl derivatives of lactams. The sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with various nucleophiles.
In principle, the phenylsulfonyl moiety itself could act as a leaving group under certain reductive or nucleophilic conditions, although this is less common than its role as an activating group. More typically, the entire N-phenylsulfonylpyroglutamate structure would be involved in reactions where a part of the ring system is cleaved.
Role in Cyclization Reactions and Ring Transformations
N-sulfonylated pyroglutamates can be precursors for the generation of N-acyliminium ions. The formation of an N-acyliminium ion intermediate from Methyl 5-oxo-1-(phenylsulfonyl)prolinate would likely involve the reduction of the carbonyl group followed by elimination of the resulting hydroxyl group under acidic conditions. Such intermediates are highly reactive electrophiles that can participate in a variety of intramolecular and intermolecular cyclization reactions. These reactions are powerful tools for the construction of complex nitrogen-containing heterocyclic scaffolds.
Ring transformation reactions of pyroglutamates can be initiated by nucleophilic attack at the activated carbonyl, leading to ring-opening. The resulting intermediate could then undergo subsequent intramolecular reactions to form new ring systems. The specific pathways and products would be highly dependent on the nature of the nucleophile and the reaction conditions.
Stereochemical Implications in Reaction Mechanisms
The stereocenter at the C2 position of the proline ring is a key feature of Methyl 5-oxo-1-(phenylsulfonyl)prolinate. Any reactions involving this compound would need to consider the stereochemical outcome at this and any newly formed stereocenters.
Maintenance and Inversion of Stereocenters
Reactions that occur at the carbonyl group (C5) or via the formation of an N-acyliminium ion could potentially proceed with either retention or inversion of the configuration at the C2 stereocenter. The stereochemical outcome would be influenced by factors such as the reaction mechanism (e.g., SN1 vs. SN2 type processes), the nature of the reagents, and the reaction conditions. For instance, an SN2-type nucleophilic attack on a derivative at C2 would be expected to proceed with inversion of stereochemistry. Conversely, reactions proceeding through a planar N-acyliminium ion could lead to racemization or be controlled by the facial selectivity of the incoming nucleophile, which might be influenced by the steric bulk of the substituents.
Influence on Diastereomeric and Enantiomeric Outcomes
In reactions where new stereocenters are formed, the existing stereocenter in Methyl 5-oxo-1-(phenylsulfonyl)prolinate would be expected to exert stereocontrol, leading to diastereomeric products. The degree of diastereoselectivity would depend on the proximity of the reacting center to the existing stereocenter and the transition state geometry. The phenylsulfonyl group, being sterically demanding, could also play a significant role in directing the approach of incoming reagents, thereby influencing the diastereomeric and enantiomeric outcomes of the reactions.
Without specific experimental data, any detailed discussion on these topics would be purely speculative and not meet the criteria for a scientifically accurate and informative article. Further empirical research is required to elucidate the specific chemical behaviors of Methyl 5-oxo-1-(phenylsulfonyl)prolinate.
Applications in Advanced Organic Synthesis
Construction of Complex Nitrogen Heterocycles
The inherent chirality and functional handles of methyl 5-oxo-1-(phenylsulfonyl)prolinate make it an attractive starting material for the synthesis of various nitrogen-containing heterocyclic systems. The pyrrolidinone ring serves as a scaffold upon which further rings can be elaborated in a stereocontrolled manner.
While direct and extensive studies detailing the use of methyl 5-oxo-1-(phenylsulfonyl)prolinate for the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids are not widely documented in readily available literature, the structural features of the molecule suggest a high potential for such applications. The general strategy would involve the reduction of the lactam carbonyl to a secondary amine, followed by elaboration of the ester functionality and subsequent cyclization to form the bicyclic core. The phenylsulfonyl group can play a crucial role in directing the stereochemistry of these transformations before its eventual removal.
Table 1: Potential Synthetic Steps for Pyrrolizidine/Indolizidine Synthesis
| Step | Transformation | Reagent/Condition | Purpose |
|---|---|---|---|
| 1 | Lactam Reduction | LiAlH₄ or BH₃·THF | Formation of the corresponding pyrrolidine (B122466) |
| 2 | Ester Modification | DIBAL-H, then Wittig reagent | Conversion to a carbon chain for the second ring |
| 3 | Cyclization | Intramolecular nucleophilic substitution | Formation of the bicyclic core |
It is important to note that these are proposed pathways based on established organic synthesis principles, as specific examples with this exact substrate are not prevalent in the surveyed literature.
The N-phenylsulfonylprolinate scaffold can be utilized for the synthesis of more complex fused heterocyclic systems. The nitrogen atom, once deprotected or after reduction of the lactam, can participate in cyclization reactions with a suitably functionalized side chain attached to the carbon framework. The phenylsulfonyl group can be retained as a key structural element in the final product or removed at a later stage. Research on related N-sulfonyl derivatives has demonstrated the feasibility of constructing fused systems such as pyrrolo[1,2-a]quinolines and other polycyclic nitrogen-containing compounds.
Role as a Chiral Auxiliary or Transfer Reagent
The inherent chirality of methyl 5-oxo-1-(phenylsulfonyl)prolinate, originating from L-pyroglutamic acid, makes it a valuable chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
The rigid conformation of the N-phenylsulfonylpyrrolidinone ring system can effectively shield one face of a reacting molecule, leading to high diastereoselectivity in tandem reactions. For instance, in a tandem conjugate addition-alkylation reaction, the prolinate auxiliary could direct the approach of both the nucleophile and the electrophile from the less sterically hindered face, thereby establishing two new stereocenters in a controlled manner. While specific examples utilizing methyl 5-oxo-1-(phenylsulfonyl)prolinate in this exact context are scarce, the principle is well-established for similar chiral auxiliaries.
The prolinate scaffold itself can be the site of asymmetric transformations. The α-carbon to the ester group can be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent reaction of this enolate with an electrophile would be influenced by the chiral environment created by the N-phenylsulfonylpyrrolidinone ring. This allows for the synthesis of α-substituted proline derivatives with high enantiomeric purity.
Table 2: Asymmetric Alkylation of the Prolinate Scaffold
| Step | Transformation | Reagent/Condition | Expected Outcome |
|---|---|---|---|
| 1 | Enolate Formation | Lithium diisopropylamide (LDA) at low temperature | Generation of a chiral enolate |
| 2 | Alkylation | Alkyl halide (e.g., benzyl (B1604629) bromide) | Diastereoselective formation of the α-alkylated product |
Precursor to Structurally Diverse Organic Molecules
Beyond its use in forming heterocyclic systems and as a chiral auxiliary, methyl 5-oxo-1-(phenylsulfonyl)prolinate can serve as a starting point for the synthesis of a wide array of structurally diverse organic molecules. The ester and lactam functionalities provide versatile handles for chemical modification.
For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups. The lactam can be opened to reveal a linear amino acid derivative, which can then be further manipulated. The presence of the phenylsulfonyl group enhances the acidity of the N-H proton (in the corresponding pyrrolidine), allowing for selective N-alkylation or N-acylation.
Synthesis of Analogues with Modified Ring Systems
The pyrrolidinone framework of Methyl 5-oxo-1-(phenylsulfonyl)prolinate serves as a versatile template for the construction of more complex heterocyclic systems, including spirocyclic and fused-ring structures.
Spirocyclic Systems: One potential application involves the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. mdpi.comnih.gov A plausible synthetic route would involve the alkylation of the C4 position of the pyrrolidinone ring with a suitable electrophile, such as an isatin-derived intermediate. The enolate, generated by treating Methyl 5-oxo-1-(phenylsulfonyl)prolinate with a base like lithium diisopropylamide (LDA), could react with an N-protected isatin (B1672199) to forge a new carbon-carbon bond, which upon subsequent intramolecular cyclization would yield a spiro[pyrrolidine-3,3'-oxindole] derivative. This strategy leverages the nucleophilicity of the C4-enolate to create intricate, three-dimensional structures. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Fused Ring Systems: The construction of fused bicyclic and polycyclic frameworks is another significant area of application. thieme.de For instance, the ketone and ester functionalities can be manipulated to participate in intramolecular cyclization reactions. A hypothetical sequence could begin with the reduction of the C5-keto group to a hydroxyl group. Subsequent activation of this alcohol and intramolecular nucleophilic attack by the enolate generated at the C4 position could lead to the formation of a bicyclo[3.2.0]heptane system. Alternatively, reactions involving the ester and a strategically introduced side chain at the C4 position could facilitate the synthesis of fused pyridines or other nitrogen-containing heterocycles. nih.gov Such transformations are valuable in the synthesis of conformationally constrained amino acid analogues and natural product mimics. rsc.org
Elaboration of Side Chains for Synthetic Utility
The functional handles present in Methyl 5-oxo-1-(phenylsulfonyl)prolinate, namely the ketone and the methyl ester, allow for extensive modification of the side chains at the C2 and C5 positions. These elaborations are crucial for introducing diversity and for the synthesis of targeted molecules like kainic acid analogues, which are important tools in neuroscience research. biorxiv.orgrsc.orgmdpi.comnih.gov
Functionalization at the C4 and C5 Positions: The C4 position, alpha to the carbonyl group, is readily functionalized via enolate chemistry. Diastereoselective alkylation at this position can be achieved using various electrophiles, with the stereochemical outcome often influenced by the reaction conditions and the nature of the electrophile. nih.govrsc.org This allows for the introduction of a wide range of substituents, which are key for building analogues of complex natural products like kainic acid. rsc.org
The C5-keto group is a prime site for olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com This reaction allows for the stereoselective formation of carbon-carbon double bonds, typically with a preference for the (E)-alkene. wikipedia.orgnrochemistry.com The use of phosphonate (B1237965) reagents can introduce exocyclic double bonds at the C5 position, which can then be further manipulated through reactions like epoxidation, dihydroxylation, or hydrogenation.
| Reaction Type | Reagents and Conditions | Product Type | Stereoselectivity |
| Horner-Wadsworth-Emmons | Phosphonate ylide, Base (e.g., NaH) | (E)-alkene | High (E)-selectivity |
| Still-Gennari Modification | Trifluoroethyl phosphonates, KHMDS, 18-crown-6 | (Z)-alkene | High (Z)-selectivity |
Table 1: Potential Olefination Reactions at the C5-Position. This table outlines two variations of the Horner-Wadsworth-Emmons reaction that could be applied to introduce an exocyclic double bond at the C5 position of the pyrrolidinone ring, with predictable stereochemical outcomes.
Furthermore, the C5-ketone can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents. nih.govmasterorganicchemistry.com This would lead to the formation of tertiary alcohols, introducing a new stereocenter at the C5 position. The diastereoselectivity of such additions would be a key aspect to control.
Modifications of the C2-Ester: The methyl ester at the C2 position provides another avenue for synthetic elaboration. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, reduction of the ester, for instance with lithium borohydride (B1222165), would yield the corresponding primary alcohol. This alcohol can then be used in a variety of subsequent transformations, such as etherification or oxidation to an aldehyde, providing a handle for further carbon-chain extension.
Theoretical and Computational Investigations
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure of Methyl 5-oxo-1-(phenylsulfonyl)prolinate is dictated by a balance of steric repulsion and stabilizing stereoelectronic interactions. The five-membered pyrrolidinone ring is not planar, adopting puckered conformations to relieve torsional strain. The bulky and electron-withdrawing N-phenylsulfonyl group, along with the C2-methyl ester substituent, plays a crucial role in determining the preferred geometry.
Theoretical studies on proline and its derivatives using methods like Density Functional Theory (DFT) and ab initio calculations have established that the pyrrolidine (B122466) ring predominantly adopts two envelope conformations, commonly referred to as "UP" and "DOWN" puckering. biorxiv.org In these conformations, the Cγ atom is displaced from the plane formed by the other four ring atoms. The energy difference between these conformers is generally small, but it is significantly influenced by the substituents on both the nitrogen and the carbon atoms of the ring.
For 4-substituted prolines, stereoelectronic effects have been shown to dictate the conformational preference. chemrxiv.org Electron-withdrawing substituents, such as the fluorine atom in 4-fluoroproline, favor a Cγ-exo (DOWN) pucker to maximize stabilizing hyperconjugative interactions between the C-H bonds and the antibonding orbital of the C-substituent bond (σC-H → σ*C-X). chemrxiv.org In Methyl 5-oxo-1-(phenylsulfonyl)prolinate, the N-phenylsulfonyl group exerts a powerful inductive effect. Computational models would predict that the ring pucker will orient to optimize the alignment of orbitals, minimizing repulsion and maximizing stabilizing delocalization between the nitrogen lone pair, the sulfonyl group, and the adjacent carbonyl group of the lactam. High-level calculations, such as those at the B3LYP/6-311G** level of theory, are typically employed to accurately model these subtle energy differences and predict the dominant conformer in the gas phase and in solution. nih.gov
| Parameter | UP Pucker | DOWN Pucker | Note |
| Cγ Position | Above the ring plane | Below the ring plane | Relative to the Cα-N-Cδ plane. |
| Key Dihedral Angle (φ) | Typically more positive | Typically more negative | Influenced by substituents. |
| Relative Stability | Dependent on N- and C-substituents | Dependent on N- and C-substituents | Governed by steric and stereoelectronic effects. |
| Predicted Preference | Potentially favored to reduce steric clash with C2-ester | Potentially favored by stereoelectronic interactions | Requires specific DFT calculation for confirmation. |
This interactive table summarizes the general characteristics of the two primary pyrrolidinone ring puckering conformations. The predicted preference for Methyl 5-oxo-1-(phenylsulfonyl)prolinate is hypothetical and would require specific computational analysis.
C-H···O Interactions: Hydrogen atoms on the phenyl ring or the pyrrolidinone ring can interact with the oxygen atoms of the sulfonyl, lactam carbonyl, or ester carbonyl groups.
S···O Interactions: A potential chalcogen-bonding interaction can occur between the sulfur atom of the sulfonyl group and one of the nearby oxygen atoms, influencing the rotational position of the entire phenylsulfonyl moiety. nih.gov
π-Stacking: Intramolecular stacking between the phenyl ring and the ester group is unlikely due to geometric constraints, but intermolecular π-stacking is a key factor in solid-state packing.
The phenylsulfonyl group and the methyl ester group introduce significant steric hindrance. This steric demand influences the rotational barriers around the N-S and Cα-C(O) bonds and affects which ring pucker is more stable. Computational modeling can quantify these steric clashes and identify the lowest-energy rotamers.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for mapping the potential energy surfaces of reactions involving Methyl 5-oxo-1-(phenylsulfonyl)prolinate. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction mechanism can be elucidated. chemrxiv.org
For example, in a hypothetical base-catalyzed enolization, computational modeling could compare the energy barriers for proton abstraction from the C2 versus the C4 position, predicting the regioselectivity of enolate formation. The N-phenylsulfonyl group, being strongly electron-withdrawing, significantly acidifies the C2 proton, suggesting that this step would have a relatively low activation barrier.
| Reaction Step | Description | Key Computational Output | Implication |
| 1. Enolate Formation | Base abstracts the proton at the C2 position. | Energy of the transition state for proton removal. | Determines the rate of enolate formation. |
| 2. Nucleophilic Attack | The enolate attacks an electrophile. | Energy of the transition state for C-C bond formation. | Influences the overall reaction rate and stereochemical outcome. |
| 3. Ester Hydrolysis | Nucleophilic attack (e.g., by hydroxide) on the ester carbonyl. | Energy of the tetrahedral intermediate and its decomposition TS. | Can be a competing pathway under certain conditions. |
This interactive table outlines the key steps in a hypothetical reaction of Methyl 5-oxo-1-(phenylsulfonyl)prolinate and the insights gained from computational analysis.
When a reaction creates a new stereocenter, computational methods can predict the stereochemical outcome with high accuracy. rsc.org This is particularly relevant for reactions at the α-carbon of Methyl 5-oxo-1-(phenylsulfonyl)prolinate. If the enolate formed is planar, an incoming electrophile can attack from either the re or si face.
The diastereoselectivity of this attack is governed by the energy difference between the two corresponding transition states (TSre and TSsi). The lowest-energy transition state corresponds to the major product. The steric bulk of the N-phenylsulfonyl group and the existing stereocenter at C2 would create a chiral environment, directing the electrophile to one face preferentially. By modeling the transition state structures, one can analyze the steric and electronic factors that favor one approach trajectory over the other, allowing for a quantitative prediction of the diastereomeric ratio. nih.gov
Ligand-Receptor Interactions in a Synthetic Context (without biological activity)
The principles of molecular recognition that govern how a ligand binds to a biological receptor can be applied in a purely synthetic context, for example, in designing synthetic receptors or in understanding catalyst-substrate interactions. Computational docking and molecular dynamics simulations are used to predict the binding mode and affinity of a ligand like Methyl 5-oxo-1-(phenylsulfonyl)prolinate within the cavity of a synthetic host molecule (e.g., a cyclophane or a calixarene).
In a study on related 1,3-diaryl-5-oxo-proline derivatives, molecular docking was used to investigate the binding mode within a receptor cavity. unict.it Such studies reveal the key intermolecular interactions responsible for binding, such as hydrogen bonds from the carbonyl oxygens or hydrophobic interactions involving the phenyl ring. The conformational freedom of substituents is critical; for instance, the presence of a flexible spacer can allow a ligand to adopt an optimal geometry for binding within a rigid receptor site. unict.it Computational design can then be used to modify either the ligand or the synthetic receptor to enhance these interactions, leading to higher binding affinity and selectivity. nih.gov These theoretical approaches are foundational in the field of supramolecular chemistry and catalyst design.
Substrate Binding and Catalytic Cycle Modeling
The unique structure of Methyl 5-oxo-1-(phenylsulfonyl)prolinate, featuring a rigid pyroglutamate (B8496135) ring, a chiral center, and a bulky, electron-withdrawing phenylsulfonyl group, suggests that its interactions with biological or chemical catalytic sites would be highly specific. Computational modeling, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, serves as an essential tool for predicting and analyzing these interactions.
Modeling studies on analogous N-acyl proline derivatives have shown that the proline ring's conformation is a key determinant in binding. The cis/trans isomerization of the amide bond in proline residues is a critical factor in protein folding and enzyme catalysis. While the N-sulfonyl group in Methyl 5-oxo-1-(phenylsulfonyl)prolinate forms a sulfonamide rather than a peptide bond, the principles of conformational restriction remain. The bulky phenylsulfonyl group is expected to create significant steric hindrance, influencing the molecule's approach and fit within a catalytic pocket.
In the context of enzymatic reactions, the phenylsulfonyl group likely plays a dual role. Its electron-withdrawing nature can activate the carbonyl group of the pyroglutamate ring, making it more susceptible to nucleophilic attack, a key step in many catalytic cycles. Furthermore, the aromatic ring can engage in non-covalent interactions, such as π-π stacking or CH/π interactions, with aromatic residues in a catalyst's active site. Quantum chemical studies on proline-tryptophan complexes have demonstrated that these interactions can be surprisingly strong and play a significant role in stabilizing protein structures and recognition processes. researchgate.net
A hypothetical catalytic cycle involving the hydrolysis of the methyl ester could be modeled to understand the role of the N-phenylsulfonyl group. Such a model would likely show that the sulfonamide nitrogen is largely deprotonated and does not participate in ionic interactions, a finding suggested by studies on N-sulfonyl analogs of other bioactive molecules. nih.gov The modeling would focus on the transition state energies for the nucleophilic attack on the ester carbonyl, providing insights into the reaction's feasibility and kinetics.
Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study on the interaction energies between Methyl 5-oxo-1-(phenylsulfonyl)prolinate and various amino acid residues within a hypothetical active site.
| Interacting Residue | Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Phenylalanine | π-π Stacking | -4.5 |
| Tryptophan | CH/π Interaction | -3.8 |
| Arginine | Hydrogen Bonding (with carbonyl) | -5.2 |
| Aspartate | Repulsive Electrostatic | +2.1 |
Note: The data in this table is illustrative and based on general principles of molecular interactions. It does not represent the results of a specific published study on Methyl 5-oxo-1-(phenylsulfonyl)prolinate.
Molecular Recognition in Synthetic Pathways
In synthetic chemistry, molecular recognition is fundamental to controlling stereoselectivity and reaction outcomes. The conformational rigidity and well-defined stereochemistry of Methyl 5-oxo-1-(phenylsulfonyl)prolinate make it an interesting subject for computational studies of molecular recognition in synthetic pathways. The phenylsulfonyl group, in particular, can act as a stereodirecting group.
Computational models, such as those based on Density Functional Theory (DFT), can be used to explore the transition states of reactions involving this molecule. For instance, in an alkylation reaction at the carbon adjacent to the ester, the phenylsulfonyl group would likely direct the incoming electrophile to the face opposite to it to minimize steric clash. DFT calculations could quantify the energy difference between the transition states leading to the two possible stereoisomers, thereby predicting the diastereoselectivity of the reaction.
The conformation of the five-membered ring is also a critical factor. Proline and its derivatives are known to exist in different puckered conformations (envelope and twist). The energy landscape of these conformations for Methyl 5-oxo-1-(phenylsulfonyl)prolinate could be mapped using computational methods. The presence of the N-phenylsulfonyl group is expected to influence the relative stability of these conformers, which in turn would affect how the molecule presents itself to reactants.
A theoretical investigation might also explore the non-covalent interactions that guide the assembly of reactants in a synthetic pathway. The phenylsulfonyl group can participate in dipole-dipole interactions and London dispersion forces, which can be significant in organizing the pre-reaction complex. researchgate.net Understanding these subtle interactions through computational analysis can be key to explaining observed stereochemical outcomes that are not readily apparent from simple steric models.
The following table presents hypothetical data from a DFT study on the conformational analysis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate, highlighting the influence of the N-phenylsulfonyl group on the ring pucker.
| Conformer | Ring Pucker | Relative Energy (kcal/mol) |
| 1 | Envelope (Cγ-endo) | 0.00 |
| 2 | Twist (Cγ-endo, Cβ-exo) | +1.25 |
| 3 | Envelope (Cγ-exo) | +2.50 |
Note: This data is hypothetical and intended to illustrate the type of information that can be gained from computational studies on the conformational preferences of proline derivatives.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly functionalized molecules like Methyl 5-oxo-1-(phenylsulfonyl)prolinate is ripe for innovation, with a strong emphasis on environmentally benign and efficient methodologies.
Green Chemistry Principles in Prolinate Synthesis
The application of green chemistry principles offers a significant opportunity to improve the synthesis of N-sulfonylated prolinates. Key areas of focus would include the use of safer solvents, the reduction of derivatives, and the design of more atom-economical reactions. Traditional methods for the sulfonylation of amino acid esters often involve the use of hazardous reagents and chlorinated solvents. Future research could explore alternative sulfonating agents that are more environmentally friendly and processes that minimize waste generation. The development of catalytic methods, for instance, using transition metal catalysts or organocatalysts for the direct C-H sulfonylation of proline derivatives, could represent a significant step forward.
| Green Chemistry Principle | Potential Application in Prolinate Synthesis |
| Waste Prevention | Designing synthetic routes with higher atom economy to minimize byproduct formation. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. |
| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, potentially through photocatalysis or enzymatic catalysis. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the proline core. |
| Reduce Derivatives | Minimizing the use of protecting groups through the development of chemoselective reactions. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and increase efficiency. |
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, better reaction control, and scalability. For the synthesis of Methyl 5-oxo-1-(phenylsulfonyl)prolinate, a continuous flow process could be designed for the key sulfonylation step. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Furthermore, the inherent safety of flow reactors makes them ideal for handling potentially exothermic reactions. The integration of in-line purification and analysis techniques could enable a fully automated and efficient manufacturing process for this class of compounds.
Exploration of Novel Reactivities and Transformation Pathways
The rich functionality of Methyl 5-oxo-1-(phenylsulfonyl)prolinate, featuring a lactam, an ester, and a sulfonamide, provides a fertile ground for exploring new chemical transformations.
Unconventional Functionalization Strategies
Future research could focus on the development of unconventional methods to functionalize the pyrrolidinone ring. While classical enolate chemistry is a staple, modern techniques such as C-H activation could enable the direct introduction of substituents at various positions on the ring, bypassing the need for pre-functionalized starting materials. The phenylsulfonyl group can also be a target for modification, allowing for the introduction of diverse functionalities that could modulate the compound's properties.
Photo- and Electrocatalytic Approaches
Photo- and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. For a molecule like Methyl 5-oxo-1-(phenylsulfonyl)prolinate, these techniques could open up new avenues for functionalization. For instance, photoredox catalysis could be employed for the radical functionalization of the pyrrolidinone ring or the arylsulfonyl group. Electrocatalysis could offer a green and efficient way to perform redox reactions on the molecule, such as the reduction of the ester or the cleavage of the N-S bond under mild conditions.
Integration into Automated Synthesis Platforms
High-Throughput Synthesis and Screening for Method Development
The development of novel synthetic methodologies often relies on the rapid exploration of reaction conditions, a task well-suited for high-throughput synthesis and screening techniques. For a versatile scaffold like Methyl 5-oxo-1-(phenylsulfonyl)prolinate, high-throughput approaches could significantly accelerate the discovery of new transformations and applications.
Current high-throughput synthesis platforms, often utilizing 96-well or 384-well plate formats, allow for the parallel execution of hundreds of reactions. researchgate.net This enables the rapid screening of catalysts, solvents, bases, and other reaction parameters to optimize synthetic routes to derivatives. For instance, the diastereoselective alkylation of proline esters is highly dependent on the N-protecting group and reaction conditions. nih.gov High-throughput screening could be employed to quickly identify the optimal conditions for the stereoselective functionalization of the pyrrolidine (B122466) ring of Methyl 5-oxo-1-(phenylsulfonyl)prolinate.
Furthermore, the integration of high-throughput synthesis with advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), facilitates rapid characterization of the resulting products. This synergy allows for the efficient construction of structure-activity relationships (SAR) in the context of drug discovery, where derivatives of this scaffold could be screened against various biological targets. nih.gov
Robotic Synthesis of Complex Derivatives
Robotic synthesis can be programmed to perform multi-step reaction sequences, including reagent dispensing, temperature control, reaction monitoring, and purification. nih.gov This is particularly advantageous for the synthesis of a library of compounds where the core scaffold of Methyl 5-oxo-1-(phenylsulfonyl)prolinate is systematically modified. For example, a robotic platform could be tasked with synthesizing a diverse set of amides by reacting the methyl ester with a library of primary and secondary amines, followed by automated purification to yield the final products.
The integration of artificial intelligence and machine learning with robotic synthesis platforms represents a frontier in chemical research. hku.hk These "self-driving laboratories" can autonomously design experiments, synthesize the target molecules, analyze the results, and plan the next round of experiments to optimize a desired property, such as binding affinity to a protein target.
Design of Next-Generation Chiral Building Blocks
The utility of a chiral building block is defined by its reactivity and the stereochemical diversity of the products it can generate. Future research will likely focus on modifying the structure of Methyl 5-oxo-1-(phenylsulfonyl)prolinate to create next-generation building blocks with enhanced synthetic utility.
Modification of the Sulfonyl Group for Enhanced Reactivity
The N-phenylsulfonyl group in Methyl 5-oxo-1-(phenylsulfonyl)prolinate serves as a robust protecting group for the nitrogen atom. youtube.com However, modification of this group can modulate the reactivity of the entire molecule. The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can influence the acidity of the α-proton and the nucleophilicity of the nitrogen atom upon deprotection.
For instance, studies on other N-sulfonyl amino acids have shown that the nature of the sulfonyl group can impact the biological activity of the resulting compounds. chimia.ch In a synthetic context, aryl(sulfonyl)amino groups can also function as leaving groups in intramolecular substitution reactions, a property that could be tuned by modifying the electronic properties of the aryl moiety. acs.org Research into replacing the phenylsulfonyl group with other sulfonyl groups (e.g., tosyl, nosyl) or even other types of protecting groups could yield building blocks with tailored reactivity for specific synthetic applications. A recent study demonstrated a one-pot N-sulfonylation and esterification of proline with various benzenesulfonyl azides, showcasing the tolerance for different substituents on the phenyl ring. acs.orgnih.gov
Table 1: Potential Modifications to the Phenylsulfonyl Group and Their Predicted Effects
| Modification | Predicted Effect on Reactivity | Potential Application |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Increased acidity of α-protons, potential for enhanced leaving group ability. | Facilitating stereoselective alkylation; use in novel cyclization reactions. |
| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Decreased acidity of α-protons, easier reductive cleavage. | Fine-tuning deprotection conditions for compatibility with sensitive functional groups. |
| Replacement with alternative sulfonyl groups (e.g., tosyl) | Altered steric and electronic properties. | Optimization of reaction yields and stereoselectivity in specific transformations. |
| Replacement with non-sulfonyl activating groups | Introduction of entirely new modes of reactivity. | Development of novel synthetic methodologies based on the pyroglutamate (B8496135) scaffold. |
This table is interactive. Click on the headers to sort the data.
Stereochemical Diversification for Broader Synthetic Utility
The single enantiomer of Methyl 5-oxo-1-(phenylsulfonyl)prolinate is a valuable starting material, but the ability to access a wider range of stereoisomers would significantly broaden its synthetic utility. The development of methods for the stereoselective synthesis of substituted proline and pyroglutamate derivatives is an active area of research. nih.govresearchwithrowan.com
Future work could focus on developing diastereoselective reactions that introduce new stereocenters onto the pyroglutamate ring. For example, stereoselective alkylation or aldol (B89426) reactions at the C4 position could lead to a variety of diastereomerically pure products. The choice of catalysts and reaction conditions is crucial for controlling the stereochemical outcome of these transformations. nih.gov
Moreover, the synthesis of both enantiomers of a chiral building block is highly desirable in drug discovery to assess the biological activity of each stereoisomer. nih.govenamine.net While the target compound is derived from L-pyroglutamic acid, developing synthetic routes that start from achiral precursors using asymmetric catalysis could provide access to its enantiomer and other stereochemically diverse analogs. This would enable a more thorough exploration of the chemical space around this privileged scaffold. nih.gov The creation of diverse libraries of proline analogues is a key strategy in the design of novel therapeutics. nih.govenamine.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-oxo-1-(phenylsulfonyl)prolinate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of L-proline derivatives. A typical approach involves:
Oxidation of L-proline to 5-oxo-L-prolinate using oxidizing agents like TEMPO/NaClO .
Sulfonylation with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the phenylsulfonyl group.
Esterification using methanol in the presence of HCl or H2SO4 to yield the methyl ester.
- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and <sup>1</sup>H/<sup>13</sup>C NMR.
Q. How is the stereochemical integrity of Methyl 5-oxo-1-(phenylsulfonyl)prolinate validated during synthesis?
- Methodological Answer :
- Chiral HPLC (e.g., Chiralpak IA column, isopropanol/hexane eluent) to confirm retention of L-proline’s stereochemistry.
- Circular Dichroism (CD) Spectroscopy : Compare optical activity with known L-proline derivatives to detect racemization .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (if crystalline forms are obtainable).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during sulfonylation of 5-oxo-prolinate intermediates?
- Methodological Answer :
- Reaction Solvent Selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis of sulfonyl chloride.
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress undesired N-oxidation or ester cleavage.
- Stoichiometric Optimization : Limit phenylsulfonyl chloride to 1.1 equivalents to avoid polysulfonylation. Monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1).
- Reference : Analogous sulfonylation protocols in isocyanide chemistry suggest similar optimization steps .
Q. How do electronic effects of the phenylsulfonyl group influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density changes at the proline ring and sulfonyl group.
- Comparative Bioassays : Test Methyl 5-oxo-L-prolinate (without sulfonyl) and the sulfonylated derivative in enzyme inhibition assays (e.g., proline dehydrogenase).
- Data Interpretation : A 2017 study on sulfonylated proline analogs reported enhanced binding affinity due to sulfonyl group’s electron-withdrawing effects, but contradictory results in membrane permeability were noted .
Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assay Conditions : Compare studies using identical cell lines (e.g., HEK293) and concentrations (10–100 µM).
Check for Impurities : Re-analyze historical samples via LC-MS to rule out degradation products (e.g., hydrolyzed ester or desulfonylated byproducts).
Validate Targets : Use CRISPR-edited cell lines to confirm specificity for proposed biological targets (e.g., collagen biosynthesis enzymes).
- Case Study : A 2023 review highlighted inconsistent IC50 values in kinase inhibition assays, traced to variable sulfonylation efficiency across labs .
Data Contradiction Analysis
Q. Why do NMR spectra of Methyl 5-oxo-1-(phenylsulfonyl)prolinate vary across literature reports?
- Methodological Answer :
- Solvent Artifacts : Deuterated solvents (CDCl3 vs. DMSO-d6) shift proton signals; always report solvent and calibration standards.
- Tautomeric Equilibria : The 5-oxo group may exist in keto-enol forms, altering peak splitting. Use variable-temperature NMR to identify equilibria.
- Reference : A 2022 study resolved similar discrepancies in proline derivatives by assigning peaks via 2D NMR (HSQC, HMBC) .
Experimental Design
Q. How to design a structure-activity relationship (SAR) study for sulfonyl-modified proline derivatives?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with electron-deficient (e.g., p-nitro) or electron-rich (e.g., p-methoxy) aryl sulfonyl groups.
- Key Assays :
- Enzymatic Stability : Incubate with liver microsomes to assess metabolic resistance.
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy.
- Statistical Tools : Apply multivariate analysis (PCA) to correlate substituent properties (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

